molecular formula C4H10O2 B12530888 Propanediol, methyl- CAS No. 799775-81-8

Propanediol, methyl-

Cat. No.: B12530888
CAS No.: 799775-81-8
M. Wt: 90.12 g/mol
InChI Key: GZSSFSARCMSPPW-UHFFFAOYSA-N
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Description

Propanediol, methyl- refers to a class of organic compounds derived from propanediol (C₃H₈O₂) by substituting one or more hydrogen atoms with a methyl (-CH₃) group. The term encompasses isomers such as 2-methyl-1,3-propanediol and 3-(1-hydroxycyclohexyl)-2-methyl-1,2-propanediol, depending on the position of the methyl substituent . These compounds are characterized by two hydroxyl (-OH) groups and a methyl group, which influence their physical and chemical properties, including polarity, solubility, and reactivity. For example, 2-methyl-2-nitro-1,3-propanediol (CAS 5134) demonstrates modified reactivity due to the electron-withdrawing nitro group adjacent to the hydroxyl groups . Methyl-substituted propanediols are utilized in industrial and cosmetic applications, such as solvents, polymer precursors, and humectants, owing to their tunable hydrophilicity and stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

799775-81-8

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

IUPAC Name

butane-2,2-diol

InChI

InChI=1S/C4H10O2/c1-3-4(2,5)6/h5-6H,3H2,1-2H3

InChI Key

GZSSFSARCMSPPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(O)O

Origin of Product

United States

Preparation Methods

Acrolein-Based Cyclic Process with Recycling

This method leverages acrolein and aliphatic diols to iteratively enrich MPD through a closed-loop system.

Process Overview:

  • Acetal Formation : Acrolein reacts with an aliphatic diol (3–7 carbons) under conventional conditions to form a cyclic acetal.
  • Hydroformylation : The acetal undergoes hydroformylation using a rhodium complex catalyst, producing linear and branched aldehydes.
  • Hydrogenation/Hydrolysis : Aldehydes are hydrogenated and hydrolyzed to yield 1,4-butanediol, MPD, and byproduct diols.
  • Separation : MPD and byproduct diols are isolated from 1,4-butanediol.
  • Recycling : The diol mixture is recycled to acetal formation, progressively increasing MPD purity.

Key Parameters and Data:

Parameter Conditions Outcome
Hydroformylation Pressure 105 psig (1.47 moles diol mixture) Linear:branched ratio = 0.67
Recycling Cycles 15 cycles MPD purity >75%
Extended Recycling 25 cycles MPD purity >99.8%
Catalyst Rhodium complex Enables selective hydroformylation

Example Workflow:

  • Initial Step : Acrolein reacts with 1,3-butanediol to form an acetal.
  • Hydroformylation : CO/H₂ (1:1 ratio) at 95°C and 105 psig yields aldehydes with a linear:branched ratio of 0.67.
  • Recycling : After 25 cycles, MPD dominates the diol feed, enabling high-purity separation.

Allyl Alcohol-Based Process from Glycerol

This route utilizes glycerol dehydration to allyl alcohol, followed by hydroformylation and reduction.

Process Overview:

  • Glycerol Dehydration : Glycerol is dehydrated under controlled conditions to allyl alcohol.
  • Hydroformylation : Allyl alcohol undergoes hydroformylation using a rhodium-diphosphine catalyst.
  • Reduction : The resulting aldehyde (2-methyl-3-hydroxypropanaldehyde) is reduced to MPD.

Key Parameters and Data:

Parameter Conditions Outcome
Dehydration Temperature 250–400°C (preferably 280–350°C) Allyl alcohol synthesis
Catalyst (Dehydration) Ni/Al₂O₃, Co-Mo/Al₂O₃, or Pd/Al₂O₃ Selective dehydration to allyl alcohol
Hydroformylation Catalyst Rhodium complex with diphosphine ligand (bite angle ≤90°) High selectivity for branched aldehyde
Reduction Step Hydrogenation of aldehyde to MPD Final product: MPD

Example Workflow:

  • Glycerol Dehydration : At 280–350°C with Ni/Al₂O₃, glycerol yields allyl alcohol instead of acrolein.
  • Hydroformylation : Rhodium-diphosphine catalyst (bite angle 75–90°) converts allyl alcohol to branched aldehyde.
  • Reduction : Aldehyde is hydrogenated to MPD, with minimal byproducts.

Comparison of Methods

Factor Acrolein-Based Process Allyl Alcohol-Based Process
Starting Material Acrolein and aliphatic diol Glycerol
Catalyst Rhodium complex Rhodium-diphosphine (bite angle ≤90°)
Purity Achievement >99.8% MPD after 25 cycles Direct synthesis from allyl alcohol
Industrial Scalability High (closed-loop recycling) Moderate (requires glycerol dehydration control)
Byproduct Management Recycled diols minimize waste Limited byproducts due to selective catalysts

Research Findings and Challenges

  • Catalyst Selectivity :

    • Rhodium-diphosphine catalysts with bite angles ≤90° enhance branched aldehyde formation, critical for MPD synthesis.
    • Rhodium complexes in the acrolein-based method require precise pressure control to optimize linear:branched ratios.
  • Process Optimization :

    • Acrolein Method : Higher hydroformylation pressure reduces linear:branched ratios, favoring MPD.
    • Allyl Alcohol Method : Glycerol dehydration must avoid acrolein formation, achieved via catalyst selection (e.g., Ni/Al₂O₃).
  • Economic Considerations :

    • The acrolein-based method’s recycling reduces feedstock costs but requires extended processing cycles.
    • The allyl alcohol route depends on glycerol availability and dehydration catalyst efficiency.

Scientific Research Applications

Industrial Applications

1. Polymer and Coating Industries

  • Polyester Resins : MPDiol serves as a monomer in the production of high solids polyester resins. Research indicates that substituting neopentyl glycol with MPDiol enhances flexibility and reduces crystallinity in the final product, which is beneficial for applications requiring durable coatings .
  • Coatings and Adhesives : Due to its unique structure, MPDiol improves the performance characteristics of coatings, making them more weather-resistant and flexible. It is also used in formulating adhesives where enhanced adhesion properties are required .

2. Cosmetic Formulations

  • Moisturizers and Solvents : MPDiol is utilized in cosmetics as a moisturizing agent and solvent. It has been reported to enhance the penetration of active ingredients through the skin, which is crucial for effective topical treatments .
  • Safety Profile : Studies have shown that MPDiol has a low potential for skin irritation and sensitization, making it suitable for use in personal care products .

Ecotoxicological Considerations

Research on the environmental impact of MPDiol reveals that it is inherently biodegradable with minimal ecotoxicological risks. Toxicity studies indicate low acute toxicity across various species, supporting its classification as a safe compound for industrial use .

Case Studies

Case Study 1: Polyester Coating Performance
A study evaluated the performance of polyester coatings made with MPDiol compared to traditional formulations. The results demonstrated improved flexibility and adhesion properties in coatings formulated with MPDiol, highlighting its advantages over conventional glycols such as neopentyl glycol .

Case Study 2: Cosmetic Penetration Enhancement
In an in vitro study, MPDiol was tested for its ability to enhance the skin absorption of estradiol. Results showed that formulations containing MPDiol significantly increased drug absorption compared to controls, indicating its potential as an effective penetration enhancer in topical formulations .

Data Tables

Application AreaSpecific UseBenefits
Polymer IndustryHigh solids polyester resinsImproved flexibility, reduced crystallinity
CoatingsProtective coatingsEnhanced weather resistance
CosmeticsMoisturizersEnhanced penetration of active ingredients
Ecotoxicological ParameterResult
Acute ToxicityLow toxicity across species
BiodegradabilityInherently biodegradable
Skin IrritationMinimal irritation observed

Comparison with Similar Compounds

1,2-Propanediol (Propylene Glycol)

  • Structure : Hydroxyl groups at C1 and C2 positions.
  • Reactivity : Secondary hydroxyl group (C2) is less reactive than primary groups, limiting esterification efficiency compared to 1,3-propanediol .
  • Applications : Antifreeze, food additive, and pharmaceutical solvent.

1,3-Propanediol

  • Structure : Hydroxyl groups at C1 and C3 positions.
  • Reactivity : Both hydroxyl groups are primary, enabling symmetrical ester/ether formation with carboxylic acids or isocyanates .
  • Applications : Key component in biodegradable polymers (e.g., polytrimethylene terephthalate) and cosmetics (e.g., Zemea® Propanediol) .

Glycerol (1,2,3-Propanetriol)

  • Structure : Three hydroxyl groups.
  • Hydrophilicity : Higher than propanediols due to additional -OH group, leading to stronger hydrogen bonding and solvation .
  • Applications : Food preservative, pharmaceutical excipient, and biodiesel byproduct.

Ethylene Glycol

  • Structure : Two hydroxyl groups on a two-carbon chain.
  • Applications : Antifreeze and polyester production.

Physicochemical Properties

Property 1,2-Propanediol 1,3-Propanediol Glycerol Ethylene Glycol 2-Methyl-1,3-Propanediol
Dipole Moment (D) 2.5 2.7 3.1 2.3 ~2.9 (estimated)
Boiling Point (°C) 187 210 290 197 220 (predicted)
Solubility in Water Miscible Miscible Miscible Miscible High (due to -OH groups)
Hydrogen Bonding Moderate Strong Very strong Moderate Moderate

Solvent Efficiency

  • 1,2-Propanediol : Effective in deep eutectic solvents (DES) for glycerol separation in biodiesel purification. A ChCl:1,2-propanediol (1:3) DES reduces glycerol content to 0.18% in palm oil biodiesel .
  • 1,3-Propanediol : Superior in micellar extraction (LCE process) for bioactive compounds due to low toxicity and high solvation power .

Cosmetic Formulations

  • 1,3-Propanediol : Blends with glycerol synergistically enhance skin hydration (10% Zemea® + 5% glycerol reduces moisture loss by 40%) .
  • Propylene Glycol : Less preferred due to skin irritation risks compared to methyl-propanediol derivatives .

Reaction Selectivity

  • 1,2-Propanediol : Catalytic hydrogenation of acetol yields 93.4% selectivity for 1,2-propanediol, but mass transfer limitations reduce selectivity to 80% in industrial reactors .
  • Methyl-Propanediols : Enhanced steric hindrance (e.g., 2-methyl groups) slows acetylenide formation in reactions with metal salts .

Biological Activity

Introduction

Propanediol, methyl- (2-methyl-1,3-propanediol) is a chemical compound with diverse applications in various fields, including pharmaceuticals, cosmetics, and polymers. This article explores its biological activity, highlighting its biochemical properties, safety assessments, and relevant case studies.

Molecular Structure and Characteristics

  • Chemical Formula : C4H10O2
  • Molecular Weight : 90.12 g/mol
  • CAS Number : 105-62-4

Propanediol, methyl- is a colorless liquid that is hygroscopic and soluble in water and organic solvents. It has a low potential for bioaccumulation due to its high water solubility and negative log PowP_{ow} value (-0.6) .

Enzymatic Reactions

Research indicates that propanediol, methyl- can serve as a substrate in various enzymatic reactions. For instance, studies have shown its role in the metabolic pathways of certain microorganisms. The operon responsible for the production of 1,3-propanediol in Clostridium butyricum has been characterized, revealing that enzymes such as glycerol dehydratase are involved in its biosynthesis .

Table 1: Enzyme Activity of Glycerol Dehydratase and 1,3-PD Dehydrogenase

Strain/ConditionGlycerol Dehydratase (units·mg⁻¹ protein)1,3-PD Dehydrogenase (units·mg⁻¹ protein)
E. coli Δ adhE (pIMP1) on glucose<0.01<0.005
E. coli Δ adhE (pSPD5) on glycerol0.36 ± 0.110.3 ± 0.07
+ S-Adenosylmethionine0.92 ± 0.28-
+ Coenzyme B120.35 ± 0.14-

This table summarizes the enzymatic activity associated with propanediol metabolism under different conditions.

Toxicological Profile

The safety assessment of propanediol, methyl- indicates low toxicity levels across various exposure routes:

  • Acute Oral Toxicity : LD50 > 5000 mg/kg in rats.
  • Acute Dermal Toxicity : LD50 > 2000 mg/kg in rabbits.
  • Skin Irritation : Not a skin irritant.
  • Eye Irritation : Not an eye irritant.
  • Skin Sensitization : Not a skin sensitizer .

These findings suggest that propanediol, methyl- poses minimal risk when handled according to safety guidelines.

Applications in Industry

Propanediol, methyl- is utilized in several industrial applications due to its biological activity:

  • Cosmetics : Acts as an emulsifying agent and solvent in formulations.
  • Pharmaceuticals : Used as a stabilizing agent for various drug formulations.
  • Polymer Production : Serves as a monomer for synthesizing bio-based polyesters .

Case Study 1: Use in E-Cigarettes

A study evaluated the impact of propanediol, methyl- when used in e-cigarette formulations. It was found to contribute to the aerosol generation without significant adverse respiratory effects . This highlights its potential for safe use in consumer products.

Case Study 2: Bio-Based Polyesters

Research on bio-based poly(propylene furandicarboxylate) copolyesters demonstrated that incorporating propanediol, methyl- altered thermal properties and gas barrier characteristics significantly . This suggests its utility in enhancing material performance.

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